molecular formula C22H23F6NO4S B12293157 RS-601

RS-601

Cat. No.: B12293157
M. Wt: 511.5 g/mol
InChI Key: ZCGGCPCQTKPOSS-UHFFFAOYSA-N
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Description

4-[4-[5,5,6,6,6-Pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic acid (RS-601, CAS 207987-59-5) is a fluorinated arylalkyl carboxylic acid derivative. Its structure features a butanoic acid backbone substituted with a pentafluorohexyl chain linked to a phenyl group and a 4-fluorophenylsulfonamide moiety. Key properties include:

  • Molecular formula: C22H23F6NO4S
  • Molecular weight: 511.48 g/mol
  • Solubility: DMSO-soluble
  • pKa: ~4.75

The compound’s extensive fluorination enhances metabolic stability and lipophilicity, which may influence its pharmacokinetic profile and receptor-binding affinity.

Properties

Molecular Formula

C22H23F6NO4S

Molecular Weight

511.5 g/mol

IUPAC Name

4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic acid

InChI

InChI=1S/C22H23F6NO4S/c23-17-10-12-18(13-11-17)34(32,33)29-19(4-2-14-21(24,25)22(26,27)28)16-8-6-15(7-9-16)3-1-5-20(30)31/h6-13,19,29H,1-5,14H2,(H,30,31)

InChI Key

ZCGGCPCQTKPOSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)C(CCCC(C(F)(F)F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Chemical Reactions Analysis

RS-601 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RS-601 has a wide range of scientific research applications, including:

Mechanism of Action

RS-601 exerts its effects by inhibiting the leukotriene D4 and thromboxane A2 receptors. This inhibition prevents the bronchoconstriction and airway hyperresponsiveness induced by these mediators. The molecular targets include the cysteinyl leukotriene receptor and the thromboxane A2 receptor. The pathways involved are primarily related to the inflammatory response in the respiratory system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

RS-601 belongs to a class of arylalkyl carboxylic acids with modifications at the phenyl and alkyl chain positions. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Catalytic Efficiency (kcat/Km, M<sup>−1</sup>s<sup>−1</sup>) Solubility pKa Application
This compound C22H23F6NO4S 511.48 Pentafluorohexyl, 4-fluorophenylsulfonamide Not reported DMSO 4.75 Anti-bronchoconstrictive
4-Phenoxybutyric Acid C10H12O3 180.20 Phenoxy group at C4 2.1 × 10<sup>4</sup> Water-miscible ~4.5 Herbicide metabolism
5-(4-Fluorophenyl)Valeric Acid C11H13FO2 196.22 4-Fluorophenyl at C5 3.8 × 10<sup>4</sup> Moderate (DMSO) ~4.6 Enzyme substrate
4-[(4-Fluorophenyl)Sulfonylamino]Butanoic Acid C10H12FNO4S 261.27 4-Fluorophenylsulfonamide at C4 Not reported DMSO ~4.7 Research intermediate

Key Findings

Chain Length and Catalytic Efficiency: Compounds with longer alkyl chains between the carboxylate and substituted phenyl group (e.g., 5-(4-fluorophenyl)valeric acid) exhibit higher catalytic efficiency (kcat/Km = 3.8 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) compared to shorter analogs like 4-phenoxybutyric acid (2.1 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) . this compound’s extended pentafluorohexyl chain may enhance binding affinity in biological systems, though its catalytic efficiency with enzymes like AtGH3.15 remains unstudied.

Fluorination Impact :

  • Fluorinated substituents (e.g., in this compound and 5-(4-fluorophenyl)valeric acid) improve metabolic stability and lipophilicity, which are critical for pharmaceutical activity .
  • However, excessive fluorination (e.g., perfluorinated compounds in ) may reduce biodegradability, raising environmental concerns .

Substituent Effects: Substituents on the phenyl ring influence activity. For example, 4-(4-methoxyphenoxy)butanoic acid shows reduced catalytic efficiency due to steric hindrance from the methoxy group . this compound’s 4-fluorophenylsulfonamide group likely enhances target specificity compared to non-sulfonamide analogs.

Biological Activity

4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic acid is a synthetic compound characterized by a complex structure that includes multiple fluorine atoms and a sulfonamide functional group. This unique molecular architecture contributes to its potential utility in various biological applications. The compound's molecular formula is C22H23F6NO4S, and its structure features a butanoic acid moiety linked to a phenyl ring substituted with a pentafluoroalkyl chain and a sulfonamide group.

The compound's reactivity can be attributed to its functional groups, which may facilitate interactions with biological targets such as enzymes or receptors. This section outlines the synthesis and structural characteristics of the compound:

Property Description
Molecular FormulaC22H23F6NO4S
Functional GroupsSulfonamide, Pentafluoroalkyl
Structural FeaturesButanoic acid moiety, Phenyl ring

Biological Activity

Research into the biological activity of 4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic acid has primarily focused on its potential interactions with specific biological targets. Interaction studies often employ techniques such as:

  • Binding Affinity Studies : Evaluating how well the compound binds to enzymes or receptors.
  • In Vitro Assays : Testing the compound's effects on cell lines to assess cytotoxicity or therapeutic potential.
  • In Vivo Studies : Investigating the pharmacokinetics and efficacy in animal models.

Case Studies and Research Findings

  • Cyclooxygenase Inhibition : Similar sulfonamide-containing compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes. For instance, derivatives of sulfonamide have shown significant COX-2 inhibition in vitro and in vivo studies . These findings suggest that 4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic acid may exhibit similar anti-inflammatory properties.
  • Antimicrobial Activity : Compounds with sulfonamide groups are often associated with antimicrobial properties. A comparative study of structurally related compounds highlighted their effectiveness against various bacterial strains . This suggests that the target compound may also possess antimicrobial activity.
  • Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted on sulfonamide derivatives to identify key structural features that enhance biological activity. The incorporation of fluorinated groups has been shown to increase lipophilicity and stability . This characteristic may enhance the pharmacological profile of 4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic acid.

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